7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663058
InChI: InChI=1S/C8H7F3N4/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7/h2-3H,12H2,1H3
SMILES:
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

CAS No.:

Cat. No.: VC14663058

Molecular Formula: C8H7F3N4

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine -

Specification

Molecular Formula C8H7F3N4
Molecular Weight 216.16 g/mol
IUPAC Name 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Standard InChI InChI=1S/C8H7F3N4/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7/h2-3H,12H2,1H3
Standard InChI Key QJJLGWOLRZBWQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C(C=NN12)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1431967-67-7) has the molecular formula C₈H₇F₃N₄ and a molecular weight of 216.16 g/mol. Its hydrochloride salt form (C₈H₈ClF₃N₄) has a molecular weight of 252.62 g/mol . The compound’s IUPAC name derives from its fused pyrazole-pyrimidine ring system, with substituents at specific positions (Figure 1).

Table 1: Key Chemical Data

PropertyValue
CAS Number1431967-67-7
Molecular FormulaC₈H₇F₃N₄
Molecular Weight216.16 g/mol
Salt Form (Hydrochloride)C₈H₈ClF₃N₄ (252.62 g/mol)

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group facilitates hydrogen bonding with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-amino-1H-pyrazole with 2,4-dichloro-5-trifluoromethylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by ring closure to form the pyrazolo[1,5-a]pyrimidine core.

Key Steps:

  • Precursor Preparation: 3-Amino-1H-pyrazole is treated with a chlorinated pyrimidine derivative.

  • Cyclization: Intramolecular cyclization forms the fused ring system.

  • Purification: Chromatographic techniques yield the final product with >95% purity.

Industrial-Scale Production

Industrial synthesis prioritizes regioselectivity and cost efficiency. Microwave-assisted synthesis and flow chemistry have been explored to reduce reaction times and improve yields. For instance, microwave irradiation at 150°C for 20 minutes achieves 85% yield in model reactions .

Chemical Properties and Reactivity

Stability and Degradation

The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments. The trifluoromethyl group induces electron-withdrawing effects, reducing electron density at the pyrimidine ring and directing electrophilic attacks to the pyrazole moiety.

Biological Activity and Mechanisms

CompoundTargetIC₅₀ (nM)Selectivity (vs. PI3K-α)
EVT-11041055 analog PI3K-δ18.245-fold
Derivative 12 PI3K-δ23.732-fold

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is a versatile template for designing kinase inhibitors. For example:

  • Replacement of Morpholine Groups: Substituting morpholine with benzimidazole improves PI3K-δ selectivity .

  • Hydrogen Bond Optimization: Introducing hydroxyl groups enhances interactions with Asp-787 in PI3K .

Pharmacokinetic Optimization

The trifluoromethyl group improves oral bioavailability by reducing first-pass metabolism. In rat models, analogs exhibit a plasma half-life of 4.2 hours and 78% oral absorption .

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